molecular formula C8H4ClNO2 B7856390 4-Chloro-2-ethynyl-1-nitrobenzene CAS No. 860687-65-6

4-Chloro-2-ethynyl-1-nitrobenzene

Cat. No.: B7856390
CAS No.: 860687-65-6
M. Wt: 181.57 g/mol
InChI Key: QDDXQSJTLWPMIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynyl-1-nitrobenzene is an organic compound with the molecular formula C7H4ClNO3. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, an ethynyl group at the 2-position, and a nitro group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The nitration of 4-chloro-2-ethynylbenzene using nitric acid and sulfuric acid can introduce the nitro group at the 1-position.

  • Halogenation and Alkyne Formation: The chlorination of 2-ethynylbenzene followed by nitration can yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

  • Substitution: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions involving high temperatures.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-2-ethynyl-1-nitrobenzene is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-2-ethynyl-1-nitrobenzene exerts its effects involves its reactivity with various biological targets. The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The ethynyl group can participate in cross-coupling reactions, forming bonds with other organic molecules.

Molecular Targets and Pathways Involved:

  • Nitro Group: Interacts with nucleophilic sites in enzymes and proteins.

  • Ethynyl Group: Participates in cross-coupling reactions with other organic molecules.

Comparison with Similar Compounds

  • 2-chloro-1-methoxy-4-nitrobenzene

  • 4-chloro-2-nitrobenzene

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Properties

IUPAC Name

4-chloro-2-ethynyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDXQSJTLWPMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647181
Record name 4-Chloro-2-ethynyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860687-65-6
Record name 4-Chloro-2-ethynyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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